N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5OS.ClH/c1-11-10-13(22(4)20-11)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZOQFQJRNYLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common synthetic route begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole ring and the dimethylaminoethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Compound in :
- Structure : N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride.
- Differences :
- Benzothiazole substitutions: 7-chloro and 4-methoxy (vs. 4-chloro in the target compound).
- Amine substituent: Morpholinylethyl (vs. dimethylaminoethyl). Impact:
- Morpholinyl groups often improve solubility and metabolic stability compared to dimethylamino groups .
Pyrazole-Thiazole vs. Pyrazole-Benzothiazole Linkages
- Compound in :
- Structure : 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide.
- Differences :
- Thiazole ring replaces benzothiazole.
- Pyrazole substitutions: 1,5-dimethyl (vs. 1,3-dimethyl).
- Impact :
- The absence of the fused benzene ring in thiazole reduces aromatic interactions, possibly lowering target binding affinity.
- Altered methyl positions on pyrazole may affect steric hindrance and electronic properties .
Amide vs. Thioamide Linkages
Aromatic vs. Heterocyclic Substituents
- Compound in :
- Structure : N-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide.
- Differences :
- Benzothiazole substitution: 4-methoxy (vs. 4-chloro).
- Amine substituent: Pyridinylmethyl (vs. dimethylaminoethyl). Impact:
- Pyridinylmethyl introduces a basic nitrogen, which could influence pH-dependent solubility and receptor binding .
Melting Points and Solubility
- : Derivatives with chloro substituents (e.g., 3b, 3e) exhibit higher melting points (171–174°C) compared to methoxy or methyl analogs (123–125°C), likely due to increased crystallinity from halogenated groups .
- Salt Forms : Hydrochloride salts (target compound and ) enhance aqueous solubility compared to free bases.
Tabulated Comparison of Key Analogs
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Anticonvulsant Properties
Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies have demonstrated that this compound may inhibit specific enzymes or modulate receptor functions that influence neuronal excitability, making it a candidate for treating epilepsy and other central nervous system disorders .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It is believed to inhibit specific kinases involved in cancer cell proliferation and survival. The modulation of the MAPK/ERK and PI3K/Akt signaling pathways has been implicated in its mechanism of action, leading to reduced cell growth and increased apoptosis in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting kinases and proteases involved in cell signaling.
- Receptor Modulation : Influencing GABAergic systems that play a critical role in neuronal signaling .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticonvulsant | Inhibition of neuronal excitability | Treatment of epilepsy |
| Anticancer | Inhibition of cell proliferation | Cancer therapy |
| Neuroprotective | Modulation of neuroprotective pathways | Neurodegenerative disease treatment |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Anticonvulsant Efficacy : In a study involving mice subjected to maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, the compound demonstrated significant anticonvulsant activity at doses ranging from 30 to 100 mg/kg .
- Antitumor Activity : In vitro assays showed that the compound inhibited the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. The results indicated a dose-dependent reduction in cell viability .
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, such as coupling benzothiazole derivatives with pyrazole-carboxamide intermediates. Key steps include:
- Condensation : Use of KCO in DMF as a base for nucleophilic substitution reactions (e.g., alkylation of thiol groups) .
- Cyclization : Phosphorus oxychloride (POCl) at 120°C for forming oxadiazole or thiazole rings .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate pure products .
- Optimization : Apply Design of Experiments (DoE) to test variables (solvent polarity, temperature, stoichiometry). For example, triethylamine in dioxane improves yield in chloroacetylation steps . Statistical methods like factorial design minimize experimental runs while maximizing data robustness .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., dimethylaminoethyl and chloro-benzothiazolyl groups). IR spectroscopy confirms carbonyl (C=O) and amide (N-H) bonds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNOS·HCl).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (see analogous pyrazole-thiazole derivatives in ).
Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- HPLC/UV-Vis : Monitor degradation products under accelerated stability testing (e.g., 40°C/75% RH for 6 months).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
- pH-Dependent Solubility : Use shake-flask method with buffers (pH 1–13) to correlate ionization (dimethylamino group) with solubility .
Advanced Research Questions
Q. How can computational chemistry be integrated into experimental workflows to predict reaction pathways and optimize synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., cyclization barriers) and identify rate-limiting steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, DMF may enhance nucleophilicity in SN2 reactions .
- Reaction Path Search : Apply algorithms like GRRM to explore alternative pathways (e.g., avoiding byproducts from competing alkylation sites) .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC values across assays?
- Methodological Answer :
- Assay Standardization : Control variables (cell line passage number, serum concentration) to reduce variability.
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., dimethylaminoethyl group’s cationic nature may bind phospholipids) .
- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to validate trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity (e.g., kinase inhibition)?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-chloro-benzothiazole with 4-fluoro or 4-methyl variants) .
- Molecular Docking : Simulate binding modes in kinase ATP pockets (e.g., PyMol/AutoDock Vina). The pyrazole-carboxamide scaffold may mimic adenine interactions .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., chloro vs. methyl groups) to bioactivity .
Q. What methodologies enable the study of environmental fate, such as biodegradation or photolytic degradation?
- Methodological Answer :
- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated/cleaved products .
- Microbial Degradation : Use OECD 301B test with activated sludge to assess aerobic biodegradation. The benzothiazole ring may resist microbial cleavage .
Emerging Research Directions
Q. How can this compound be repurposed for material science applications, such as metal-organic frameworks (MOFs) or conductive polymers?
- Methodological Answer :
- Coordination Chemistry : Test metal-binding capacity (e.g., with Cu or Fe) via UV-Vis titration. The pyrazole and benzothiazole moieties may act as bidentate ligands .
- Electrochemical Characterization : Use cyclic voltammetry to evaluate redox activity (e.g., dimethylaminoethyl group’s electron-donating effect) .
Q. What experimental and computational tools are critical for ensuring reproducibility in multi-laboratory studies?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Standardize data entry formats (e.g., reaction yields, spectral peaks) .
- Blockchain for Data Integrity : Implement decentralized ledgers to timestamp raw data (e.g., NMR files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
